molecular formula C11H20N2O3 B6265019 Tert-butyl 3-(3-hydroxyazetidin-3-yl)azetidine-1-carboxylate CAS No. 2228937-54-8

Tert-butyl 3-(3-hydroxyazetidin-3-yl)azetidine-1-carboxylate

Cat. No. B6265019
CAS RN: 2228937-54-8
M. Wt: 228.29 g/mol
InChI Key: FMXFDLFANLZRLL-UHFFFAOYSA-N
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Description

Tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate (TBHBC) is a synthetic molecule that has been used in a variety of scientific research applications. TBHBC is a member of the biazetidine family of compounds, which are characterized by their unique three-membered ring structure. TBHBC has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in laboratory experiments.

Scientific Research Applications

Tert-butyl 3-(3-hydroxyazetidin-3-yl)azetidine-1-carboxylate has been studied for its potential applications in a variety of scientific research fields. It has been used as an enzyme inhibitor in studies of metabolic pathways and as an inhibitor of protein-protein interactions. This compound has also been used as a ligand in studies of molecular recognition and as a substrate in studies of protein-protein interactions. Additionally, this compound has been used as a catalyst in studies of organic reactions.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(3-hydroxyazetidin-3-yl)azetidine-1-carboxylate is not fully understood. However, it is believed that this compound binds to the active sites of enzymes and proteins, preventing them from carrying out their normal functions. Additionally, this compound is believed to interact with the active sites of enzymes and proteins, altering their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound can inhibit the activity of enzymes and proteins, leading to changes in biochemical and physiological processes. Additionally, this compound is believed to interact with the active sites of enzymes and proteins, leading to changes in their activity.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-(3-hydroxyazetidin-3-yl)azetidine-1-carboxylate has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has a wide range of applications in scientific research. Additionally, this compound is stable and can be stored for long periods of time. However, this compound also has several limitations. It is toxic and can be hazardous if handled improperly. Additionally, this compound can be expensive to purchase and difficult to obtain in large quantities.

Future Directions

There are several potential future directions for Tert-butyl 3-(3-hydroxyazetidin-3-yl)azetidine-1-carboxylate research. For example, further research could be done on the biochemical and physiological effects of this compound and its potential applications in drug development. Additionally, further research could be done on the mechanism of action of this compound and its potential applications in biotechnology. Additionally, further research could be done on the synthesis of this compound and its potential applications in organic chemistry. Finally, further research could be done on the toxicity of this compound and its potential applications in environmental studies.

Synthesis Methods

Tert-butyl 3-(3-hydroxyazetidin-3-yl)azetidine-1-carboxylate can be synthesized in three steps. The first step is the condensation of 1-bromo-3-chloropropane with ethyl formate in the presence of sodium acetate to form the biazetidine ring. The second step is the addition of tert-butyl bromide to the biazetidine ring to form the tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate. The final step is the hydrolysis of the tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate involves the reaction of tert-butyl 3-(2-bromoethyl)-1H-pyrrole-2-carboxylate with 2-aminoethanol followed by cyclization with sodium hydride and 1,2-dibromoethane. The resulting intermediate is then treated with sodium methoxide to yield the final product.", "Starting Materials": [ "tert-butyl 3-(2-bromoethyl)-1H-pyrrole-2-carboxylate", "2-aminoethanol", "sodium hydride", "1,2-dibromoethane", "sodium methoxide" ], "Reaction": [ "Step 1: tert-butyl 3-(2-bromoethyl)-1H-pyrrole-2-carboxylate is reacted with 2-aminoethanol in the presence of a base such as potassium carbonate to yield the intermediate tert-butyl 3-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate.", "Step 2: The intermediate is then treated with sodium hydride and 1,2-dibromoethane to form the bicyclic intermediate tert-butyl 3'-bromo-[3,3'-biazetidine]-1-carboxylate.", "Step 3: The final step involves the treatment of the intermediate with sodium methoxide in methanol to yield tert-butyl 3'-hydroxy-[3,3'-biazetidine]-1-carboxylate." ] }

CAS RN

2228937-54-8

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl 3-(3-hydroxyazetidin-3-yl)azetidine-1-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-4-8(5-13)11(15)6-12-7-11/h8,12,15H,4-7H2,1-3H3

InChI Key

FMXFDLFANLZRLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2(CNC2)O

Purity

95

Origin of Product

United States

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